molecular formula C7H6BrN3 B1443557 4-Bromopyrazolo[1,5-a]pyridin-2-amine CAS No. 1404309-51-8

4-Bromopyrazolo[1,5-a]pyridin-2-amine

Cat. No. B1443557
M. Wt: 212.05 g/mol
InChI Key: MMMBISQBDZHRTI-UHFFFAOYSA-N
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Description

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a compound with the CAS Number: 1404309-51-8 and a linear formula of C7H6BRN3 . It is a yellow solid and is part of a large family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways. One approach involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .


Molecular Structure Analysis

The molecular structure of 4-Bromopyrazolo[1,5-a]pyridin-2-amine is represented by the Inchi Code: 1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-7(9)10-11/h1-4H,(H2,9,10) .


Physical And Chemical Properties Analysis

4-Bromopyrazolo[1,5-a]pyridin-2-amine is a yellow solid with a molecular weight of 212.05 . It should be stored at 0-8°C .

Scientific Research Applications

Heterocyclic Compound Synthesis

A foundational application of 4-Bromopyrazolo[1,5-a]pyridin-2-amine is in the synthesis of novel heterocyclic compounds. These compounds are crucial in pharmaceutical research for their potential as therapeutic agents. For instance, Abdelriheem, Zaki, and Abdelhamid (2017) describe the synthesis of pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, and other heterocycles, emphasizing their antitrypanosomal activity and potential in purine biochemical reactions (Abdelriheem et al., 2017). Similarly, the work by Abdel‐Latif et al. (2019) focuses on using related pyrazolopyridine derivatives to construct polyheterocyclic ring systems, further highlighting the chemical versatility and potential pharmacological applications of these compounds (Abdel‐Latif et al., 2019).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of 4-Bromopyrazolo[1,5-a]pyridin-2-amine have been synthesized for their potential biological activities. Kumar et al. (2003) developed a PET ligand for imaging CRF1 receptors, showcasing the application of these compounds in neurobiological research and potential diagnostic use (Kumar et al., 2003). Another significant application is found in the synthesis of fluorescent heterocycles by Patil, Shelar, and Toche (2011), where the photophysical properties of pyrazolopyridine derivatives were studied for potential use in material sciences and as fluorescent markers in biological research (Patil et al., 2011).

Biological Activities and Material Science

The exploration of biological activities of pyrazolopyridine derivatives extends to their antimicrobial and antitumor potentials. Ahmad et al. (2017) demonstrate the synthesis of novel pyridine derivatives with antibacterial and anti-thrombolytic properties, indicating their potential in medical treatments (Ahmad et al., 2017). Moreover, Nishigaya et al. (2014) highlight a straightforward method for accessing aminopyrazolo[1,5-a]pyridines, emphasizing the ease of synthesis for these compounds with possible applications in various research fields (Nishigaya et al., 2014).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Future Directions

Pyrazolo[1,5-a]pyrimidines, the family of compounds to which 4-Bromopyrazolo[1,5-a]pyridin-2-amine belongs, have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . The growing wealth of pyrazolo[1,5-a]pyrimidine analogs focuses on synthetic strategies in recent years .

properties

IUPAC Name

4-bromopyrazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-6(5)4-7(9)10-11/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMBISQBDZHRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromopyrazolo[1,5-a]pyridin-2-amine

CAS RN

1404309-51-8
Record name 4-bromopyrazolo[1,5-a]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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